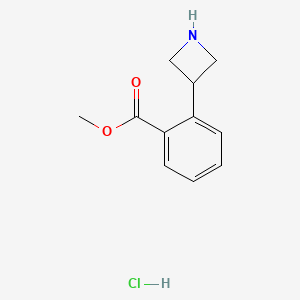

Methyl 2-(azetidin-3-yl)benzoate hydrochloride

Description

Methyl 2-(azetidin-3-yl)benzoate hydrochloride (CAS: 1203686-73-0) is a heterocyclic organic compound with the molecular formula C₁₁H₁₄ClNO₂ and a molecular weight of 227.69 g/mol . It consists of a benzoate ester backbone substituted with an azetidine (a four-membered nitrogen-containing ring) at the 2-position, and is stabilized as a hydrochloride salt. This compound is primarily utilized in pharmaceutical research and organic synthesis due to its structural versatility, enabling modifications for drug discovery and chemical intermediate applications .

Properties

IUPAC Name |

methyl 2-(azetidin-3-yl)benzoate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2.ClH/c1-14-11(13)10-5-3-2-4-9(10)8-6-12-7-8;/h2-5,8,12H,6-7H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABYTWMXHRIYYIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1C2CNC2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

In a polar aprotic solvent such as dimethylformamide (DMF), methyl 2-bromobenzoate reacts with azetidine hydrochloride in the presence of a base like potassium carbonate (K₂CO₃). The base deprotonates azetidine, enhancing its nucleophilicity, while heating to 80–100°C facilitates the substitution. The reaction typically proceeds over 12–24 hours, yielding methyl 2-(azetidin-3-yl)benzoate. Subsequent treatment with hydrochloric acid converts the free amine to the hydrochloride salt.

Key Considerations :

-

Solvent Choice : DMF or dimethylacetamide (DMAc) optimizes reaction kinetics due to their high polarity.

-

Base Selection : Strong bases (e.g., K₂CO₃) improve yields by ensuring complete deprotonation of azetidine.

-

Purification : The crude product is isolated via aqueous extraction (ethyl acetate/water) and recrystallized from ethanol.

Mesylation-Displacement Strategy with Methyl 2-Hydroxybenzoate

This method employs a two-step activation-substitution sequence to introduce the azetidine moiety.

Step 1: Mesylation of Methyl 2-Hydroxybenzoate

Methyl 2-hydroxybenzoate is treated with methanesulfonyl chloride (MsCl) in dichloromethane (DCM) and triethylamine (TEA) at 0–5°C. The mesyl group (-SO₂CH₃) acts as a superior leaving group compared to hydroxyl.

Step 2: Azetidine Substitution

The mesylated intermediate reacts with azetidine in DMF at 60–80°C. The reaction completes within 8–12 hours, followed by acidification with HCl to precipitate the hydrochloride salt.

Advantages :

-

Higher regioselectivity compared to halogen-based methods.

Palladium-Catalyzed Hydrogenolysis of Protected Intermediates

For substrates sensitive to strong bases, a protection-deprotection strategy ensures functional group compatibility.

Step 1: Synthesis of N-Benzylazetidine

Azetidine is protected as N-benzylazetidine via reductive amination using benzaldehyde and sodium cyanoborohydride (NaBH₃CN) in methanol.

Step 2: Coupling with Methyl 2-Bromobenzoate

The protected azetidine undergoes nucleophilic substitution with methyl 2-bromobenzoate under conditions similar to Method 1.

Step 3: Deprotection via Hydrogenolysis

The N-benzyl group is removed by hydrogenation over palladium hydroxide (20% Pd/C) at 60°C under 40–60 psi H₂. Subsequent HCl treatment yields the final product.

Yield Optimization :

-

Catalyst loading (10–20% Pd/C) and extended reaction times (72+ hours) improve deprotection efficiency.

Grignard Reagent-Mediated Azetidine Ring Formation

This method constructs the azetidine ring in situ from a β-amino alcohol precursor.

Step 1: Synthesis of β-Amino Alcohol

Methyl 2-aminobenzoate reacts with epichlorohydrin in diisopropylethylamine (DIPEA) and ethanol, forming a β-amino alcohol intermediate.

Step 2: Cyclization to Azetidine

The β-amino alcohol undergoes intramolecular nucleophilic substitution in tetrahydrofuran (THF) with Grignard reagents (e.g., MeMgBr). The reaction is quenched with ammonium chloride (NH₄Cl), and the azetidine product is isolated via column chromatography.

Challenges :

-

Strict temperature control (-10°C to 0°C) prevents side reactions.

-

Low yields (30–40%) due to competing elimination pathways.

Comparative Analysis of Preparation Methods

| Method | Key Reagents | Yield | Advantages | Disadvantages |

|---|---|---|---|---|

| Nucleophilic Substitution | K₂CO₃, DMF | 70–80% | High yield, scalable | Requires halogenated precursors |

| Mesylation-Displacement | MsCl, TEA | 65–75% | Avoids metal catalysts | Multi-step synthesis |

| Hydrogenolysis | Pd/C, H₂ | 60–70% | Compatible with sensitive substrates | High catalyst cost |

| Grignard Cyclization | MeMgBr, THF | 30–40% | Builds azetidine in situ | Low yield, stringent conditions |

| Reductive Amination | NaBH(OAc)₃ | 50–60% | Broad substrate scope | Limited to carbonyl-containing substrates |

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(azetidin-3-yl)benzoate hydrochloride can undergo various chemical reactions, including:

Oxidation: The azetidine ring can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the ester group to an alcohol or the azetidine ring to a more saturated amine.

Substitution: Nucleophilic substitution reactions can occur at the azetidine nitrogen or the ester carbonyl carbon.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) or peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines, thiols, or halides can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

Synthesis and Chemical Properties

Methyl 2-(azetidin-3-yl)benzoate hydrochloride can be synthesized through various methods, often involving the reaction of azetidine derivatives with benzoate esters. The compound's structure incorporates an azetidine ring, which is known for its unique properties that contribute to biological activity.

Key Synthesis Routes:

- Aza-Michael addition reactions are commonly utilized to construct C–N bonds, facilitating the formation of azetidine-containing compounds .

- The compound can also be synthesized through the reaction of azetidine with benzoic acid derivatives under controlled conditions .

Biological Activities

This compound exhibits a range of biological activities that make it a candidate for further research and development.

Antimicrobial Properties

Research has indicated that compounds containing azetidine rings can exhibit significant antimicrobial activity. For instance, derivatives of azetidine have been tested against various bacterial strains, showing promising results in inhibiting growth .

Anticancer Potential

The compound is being investigated for its potential as an anticancer agent. Studies have shown that azetidine derivatives can modulate estrogen receptors, which are critical in the development of certain cancers, including breast cancer . The interaction with these receptors may lead to the development of new therapeutic strategies targeting hormone-dependent tumors.

Neurological Applications

Azetidine derivatives have also been explored for their neuroprotective effects. Some studies suggest that these compounds may enhance cognitive function and provide protection against neurodegenerative diseases by modulating neurotransmitter systems .

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against common pathogens. The results demonstrated a significant reduction in bacterial viability at varying concentrations, indicating its potential as a new antimicrobial agent.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Case Study 2: Anticancer Activity

In a preclinical study, this compound was tested for its ability to inhibit the proliferation of breast cancer cells. The compound showed a dose-dependent effect on cell viability.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 50 | 65 |

| 100 | 40 |

Mechanism of Action

The mechanism by which methyl 2-(azetidin-3-yl)benzoate hydrochloride exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The azetidine ring can mimic the structure of natural substrates or inhibitors, allowing the compound to bind to active sites or allosteric sites on target proteins.

Comparison with Similar Compounds

Table 1: Molecular Properties of Key Compounds

Key Observations:

Azetidine Derivatives: Compounds like (3-Methylazetidin-3-yl)methanamine dihydrochloride and 2,6-Diazaspiro[3.3]heptane hydrochloride lack the benzoate ester group but retain the azetidine core. Their smaller molecular weights (179.09–132.60 g/mol) suggest higher solubility in polar solvents compared to this compound (227.69 g/mol) .

Benzoate Esters: Methyl 2-(imino(methoxy)methyl)benzoate hydrochloride shares the benzoate ester backbone but replaces the azetidine with an imino(methoxy)methyl group. This substitution increases polarity due to the imino group, which may enhance hydrogen-bonding interactions in biological systems .

Amide Derivatives :

Table 2: Comparative Advantages and Limitations

Biological Activity

Methyl 2-(azetidin-3-yl)benzoate hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities, particularly as a pharmacological agent. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

This compound features an azetidine ring, which contributes to its unique chemical reactivity and biological properties. The presence of the benzoate moiety enhances its interaction with biological targets.

The compound's mechanism of action primarily involves its interaction with nicotinic acetylcholine receptors (nAChRs). Research indicates that azetidine derivatives can act as partial agonists at these receptors, influencing neurotransmission and potentially offering therapeutic effects in conditions such as neurodegenerative diseases and addiction disorders .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. It has shown efficacy against various bacterial strains, including:

- Staphylococcus aureus (including MRSA)

- Escherichia coli

- Mycobacterium tuberculosis

The minimum inhibitory concentration (MIC) for some strains has been reported as low as 0.25–1 μg/mL, indicating strong antibacterial activity .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies demonstrated significant antiproliferative effects on cancer cell lines such as MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer). The IC50 values ranged from 0.126 μM to higher concentrations depending on the specific analogs tested .

| Cell Line | IC50 (μM) | Effect |

|---|---|---|

| MCF-7 | 0.126 | Significant growth inhibition |

| MDA-MB-231 | 0.87 | Moderate growth inhibition |

| Non-cancer MCF10A | 19.011 | Minimal effect |

Case Studies

- Tuberculosis Treatment : A study explored the use of azetidine amides, including this compound, against Mycobacterium tuberculosis. The results indicated that these compounds could inhibit the polyketide synthase Pks13, crucial for mycolic acid synthesis in mycobacteria .

- Neuropharmacology : In another investigation, derivatives of azetidine were assessed for their effects on nAChRs. The findings suggested that these compounds could modulate receptor activity, providing insights into their potential use in treating cognitive disorders .

Q & A

What are the recommended synthetic routes for Methyl 2-(azetidin-3-yl)benzoate hydrochloride, and how can reaction conditions be optimized to minimize byproducts?

Basic

A common approach involves esterification of benzoic acid derivatives with azetidine-containing alcohols. For example, refluxing 2-(azetidin-3-yl)benzoic acid with methanol in the presence of a catalyst like thionyl chloride (SOCl₂) or dicyclohexylcarbodiimide (DCC) can yield the methyl ester. Reaction optimization includes controlling temperature (70–80°C), stoichiometric ratios, and reaction time (12–24 hrs) to reduce side products such as dimerization or over-alkylation . Advanced protocols may employ microwave-assisted synthesis to enhance efficiency.

How can researchers verify the purity and structural integrity of this compound?

Basic

Purity is typically assessed via reversed-phase HPLC using a C18 column, with a mobile phase of acetonitrile/water (0.1% trifluoroacetic acid) and UV detection at 210–254 nm. Structural confirmation combines H/C NMR (e.g., azetidine protons at δ 3.5–4.0 ppm and ester carbonyl at ~168–170 ppm) and high-resolution mass spectrometry (HRMS) for molecular ion validation. Consistency in melting point (decomposition >200°C) also serves as a preliminary purity indicator .

What advanced techniques resolve contradictions in spectroscopic or crystallographic data for azetidine-containing esters?

Advanced

Contradictions in NMR or X-ray data (e.g., unexpected coupling patterns or unit cell parameters) may arise from conformational flexibility or polymorphism. Single-crystal X-ray diffraction using SHELXL (via Olex2 or similar software) provides unambiguous structural determination, particularly for resolving stereochemistry or hydrogen-bonding networks . For dynamic issues (e.g., rotamers), variable-temperature NMR or DFT calculations (B3LYP/6-31G*) can model preferred conformers.

What are the critical safety protocols for handling this compound in laboratory settings?

Basic

Use nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Work in a fume hood to avoid inhalation of fine particulates. Store the compound in airtight containers at 2–8°C under inert gas (argon) to prevent hydrolysis. Spills should be neutralized with sodium bicarbonate and disposed as hazardous waste .

How can researchers mitigate byproduct formation during the synthesis of this compound?

Advanced

Byproducts like N-alkylated azetidines or ester hydrolysis products can be minimized by:

- Using anhydrous solvents (e.g., dried methanol over molecular sieves).

- Introducing protecting groups (e.g., Boc on the azetidine nitrogen) prior to esterification, followed by deprotection with HCl/dioxane .

- Monitoring reaction progress via TLC (silica gel, ethyl acetate/hexane) to terminate the reaction at optimal conversion.

What methodologies address discrepancies between theoretical and experimental yields in large-scale syntheses?

Advanced

Yield discrepancies often stem from kinetic vs. thermodynamic control or competing side reactions. Design of Experiments (DoE) frameworks (e.g., factorial designs) can identify critical parameters (catalyst loading, solvent polarity). Scale-up challenges (e.g., heat transfer inefficiencies) require jacketed reactors with precise temperature control. Kinetic studies (e.g., in situ IR spectroscopy) provide real-time monitoring of intermediate formation .

How can computational chemistry aid in predicting the reactivity of this compound?

Advanced

Density Functional Theory (DFT) calculations (e.g., Gaussian 16) model reaction pathways, such as nucleophilic attack on the ester carbonyl. Molecular docking (AutoDock Vina) predicts interactions with biological targets (e.g., enzyme active sites), guiding SAR studies. Solvent effects are simulated using the Conductor-like Polarizable Continuum Model (CPCM) to optimize reaction conditions .

What analytical strategies differentiate between polymorphic forms of this compound?

Advanced

Powder X-ray diffraction (PXRD) distinguishes polymorphs via unique diffraction patterns. Differential Scanning Calorimetry (DSC) identifies thermal events (melting, decomposition) specific to each form. Dynamic Vapor Sorption (DVS) assesses hygroscopicity, which impacts stability. Pair distribution function (PDF) analysis resolves short-range disorder in amorphous phases .

How do researchers validate the stability of this compound under varying storage conditions?

Advanced

Forced degradation studies expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B) for 4–8 weeks. Degradation products are profiled using LC-MS/MS. Kinetic stability is modeled via Arrhenius plots to predict shelf life. Solid-state stability is monitored using Raman spectroscopy to detect crystallinity changes .

What strategies resolve conflicting biological activity data for azetidine-containing compounds in pharmacological assays?

Advanced

Contradictions may arise from assay interference (e.g., compound aggregation or redox cycling). Orthogonal assays (e.g., SPR vs. enzymatic activity) validate target engagement. Counter-screening against unrelated targets (e.g., hERG) rules out nonspecific effects. Metabolite profiling (e.g., liver microsomes) identifies active/inactive derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.